Hederasaponin B
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hederasaponin B hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Antivirale Aktivität: This compound hat eine signifikante antivirale Aktivität gegen Enterovirus 71 Subgenotypen C3 und C4a gezeigt, indem die Bildung eines sichtbaren zytopathischen Effekts reduziert wurde.
Antioxidative Eigenschaften: Es weist antioxidative Eigenschaften auf, die in biologischen Systemen zur Reduzierung von oxidativem Stress beitragen können.
Tensid-Eigenschaften: Aufgrund seiner Oberflächenaktivität kann this compound als natürliches Tensid in verschiedenen industriellen Anwendungen eingesetzt werden.
Wirkmechanismus
This compound übt seine antiviralen Wirkungen aus, indem es die Synthese des viralen Kapsidproteins hemmt, wodurch die Bildung eines sichtbaren zytopathischen Effekts reduziert wird . Es reduziert auch die Expression des viralen Strukturkapsidproteins VP2 . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die virale Replikationsmaschinerie und zelluläre Signalwege, die den viralen Eintritt und die Replikation erleichtern.
Wirkmechanismus
Target of Action
Hederasaponin B, a natural saponin isolated from Hedera helix, primarily targets the Enterovirus 71 (EV71) . EV71 is a significant cause of hand, foot, and mouth disease (HFMD), and this compound exhibits broad-spectrum antiviral activity against various subgenotypes of this virus .
Mode of Action
This compound interacts with its target, EV71, by inhibiting the viral VP2 protein expression . This suggests that this compound blocks the synthesis of the viral capsid protein, which is crucial for the virus’s ability to infect host cells .
Biochemical Pathways
It is known that the compound’s antiviral activity involves the disruption of viral protein synthesis . This disruption likely affects the replication cycle of the virus, thereby inhibiting its ability to infect host cells and propagate.
Pharmacokinetics
A study has developed a method for determining this compound in rat plasma, which could be used for pharmacokinetic studies .
Result of Action
The primary result of this compound’s action is its antiviral activity against EV71. It reduces the formation of a visible cytopathic effect (CPE), a morphological change in host cells indicative of viral infection . This suggests that this compound can effectively inhibit the replication of EV71, thereby mitigating the effects of the virus.
Biochemische Analyse
Biochemical Properties
Hederasaponin B interacts with various biomolecules, contributing to its diverse biochemical properties. It has been found to have a lower critical micelle concentration (cmc) value compared to similar compounds, indicating its hydrophilic nature . This property allows this compound to form colloidal solutions in an aqueous environment, which is a key characteristic of saponins .
Cellular Effects
This compound has been shown to exhibit significant antiviral activity against Enterovirus 71 subgenotypes C3 and C4a by reducing the formation of a visible cytopathic effect (CPE) . This suggests that this compound can influence cell function and impact cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of viral capsid protein synthesis . This is evidenced by the observed reduction in the expression of the viral VP2 protein when cells are treated with this compound .
Temporal Effects in Laboratory Settings
Its significant antiviral activity against various subgenotypes of Enterovirus 71 suggests that it may have long-term effects on cellular function .
Metabolic Pathways
It has been suggested that deglycosylation is a main metabolic pathway for this compound .
Vorbereitungsmethoden
Hederasaponin B can be extracted from Hedera helix leaves using a novel, cost-effective method involving sonication in 90% methanol . The extraction process involves sonication of dried and powdered leaves in 90% methanol for 15 minutes, repeated four times . The extract is then purified using reverse phase column chromatography .
Analyse Chemischer Reaktionen
Hederasaponin B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Gängige Reagenzien sind Halogene und Nucleophile.
Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Hederasaponin B ist strukturell ähnlich anderen Triterpensaponinen wie Hederacoside C und Alpha-Hederin .
Hederacoside C: Unterschieden von this compound durch das Vorhandensein einer Hydroxylgruppe am Kohlenstoff 23 des Aglykons.
Alpha-Hederin: Im Vergleich zu this compound lipophiler und hat einen höheren Oberflächenspannungswert.
Diese strukturellen Unterschiede tragen zu Variationen in ihren physikalisch-chemischen Eigenschaften und biologischen Aktivitäten bei.
Eigenschaften
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSLBOBPSCMMSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O25 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36284-77-2 | |
Record name | Eleutheroside M | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036964 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
ANone: While the exact mechanism of action of Hederasaponin B is still under investigation, several studies suggest potential targets and downstream effects:
ANone: this compound is an oleanane-type triterpenoid saponin. Its structural characteristics are:
- Spectroscopic Data: The structure of this compound has been elucidated using various spectroscopic techniques, including 1H and 13C NMR, as well as mass spectrometry. [] Detailed spectral data can be found in the respective research publications. [, ]
ANone: While specific studies on the material compatibility of this compound are limited, its presence in various plant extracts suggests compatibility with natural matrices.
ANone: Based on the available research, this compound is not primarily known for possessing catalytic properties. Its biological activities have been the primary focus of research.
A: Yes, computational methods have been employed. A study utilized molecular docking to predict the binding interactions of this compound with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [] The study identified this compound as a potential COX-2 inhibitor and suggested that the presence of more sugar groups at the C-28 position of the molecule might enhance its binding affinity to COX-2. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.